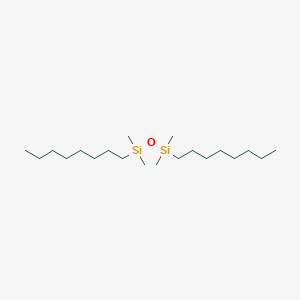

1,3-di-n-octyltetramethyldisiloxane

Description

BenchChem offers high-quality 1,3-di-n-octyltetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-di-n-octyltetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSZUXBTVQNMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-di-n-octyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1,3-di-n-octyltetramethyldisiloxane, a versatile organosilicon compound. The content herein is curated for professionals in research and development who require a detailed understanding of the synthesis process, including experimental protocols and key data points.

Core Synthesis Pathway: Hydrosilylation

The most prevalent and industrially significant method for the synthesis of 1,3-di-n-octyltetramethyldisiloxane is the hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. The process is typically catalyzed by a platinum complex, with Karstedt's catalyst being a common choice.

The reaction proceeds with high atom economy, forming the desired symmetrically substituted disiloxane. The general transformation is depicted below:

2 CH3(CH2)5CH=CH2 + (H(CH3)2Si)2O → [CH3(CH2)7Si(CH3)2]2O

This synthesis route is favored for its efficiency and selectivity. The resulting 1,3-di-n-octyltetramethyldisiloxane exhibits a unique combination of properties, including a stable silicon-oxygen backbone and organic octyl side chains, making it suitable for various applications.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 1,3-di-n-octyltetramethyldisiloxane via hydrosilylation.

Experimental Protocols

While specific experimental conditions can be proprietary or vary based on the desired purity and scale, the following section outlines a representative protocol for the synthesis of 1,3-di-n-octyltetramethyldisiloxane using a platinum catalyst.

Platinum-Catalyzed Hydrosilylation of 1-Octene

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

1-Octene

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard glassware for work-up

Procedure:

-

Reaction Setup: The reaction is conducted under an inert atmosphere to prevent side reactions. A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Charging the Reactor: The flask is charged with 1,1,3,3-tetramethyldisiloxane and a suitable amount of anhydrous solvent if required.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of 1-Octene: 1-Octene is added dropwise to the stirred reaction mixture from the dropping funnel. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 100°C and stirred for a period of 2 to 18 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the Si-H bond.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The platinum catalyst can be removed by filtration through a pad of activated carbon or silica gel. The solvent and any unreacted starting materials are then removed under reduced pressure. The final product, 1,3-di-n-octyltetramethyldisiloxane, is typically purified by vacuum distillation.

Data Presentation

The following table summarizes key quantitative data for 1,3-di-n-octyltetramethyldisiloxane. Please note that reaction-specific data such as yield and purity are highly dependent on the experimental conditions and catalyst used.

| Parameter | Value | Reference |

| Molecular Formula | C20H46OSi2 | [1] |

| Molecular Weight | 358.75 g/mol | [1] |

| CAS Number | 18642-94-9 | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 122°C @ 0.2 mmHg | |

| Density | 0.891 g/mL | [1] |

| Flash Point | >110°C | [1] |

| Purity | >95% (Typical) | |

| Reaction Yield | Dependent on conditions |

Signaling Pathways and Experimental Workflows

The synthesis of 1,3-di-n-octyltetramethyldisiloxane via hydrosilylation follows a well-established catalytic cycle, often referred to as the Chalk-Harrod mechanism for platinum-catalyzed reactions. The following diagram illustrates the key steps in this process.

This guide provides a foundational understanding of the synthesis of 1,3-di-n-octyltetramethyldisiloxane. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired product specifications.

References

An In-depth Technical Guide to the Physical Characteristics of 1,3-di-n-octyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane (CAS Number: 18642-94-9) is a specialty organosilicon compound characterized by a linear siloxane backbone with two n-octyl groups and four methyl groups. This structure imparts a unique combination of properties, including high hydrophobicity and thermal stability, making it a subject of interest in various industrial and research applications. This guide provides a comprehensive overview of its key physical characteristics, supported by detailed experimental methodologies.

Physical and Chemical Properties

The physical properties of 1,3-di-n-octyltetramethyldisiloxane are crucial for its application and handling. It is a clear liquid with the molecular formula C20H46OSi2.[1] The presence of long n-octyl chains contributes to its increased hydrophobicity and reduced surface tension when compared to shorter-chain siloxanes.[1]

Data Summary

The quantitative physical data for 1,3-di-n-octyltetramethyldisiloxane are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Molecular Weight | 358.76 | g/mol |

| Density | 0.891 | g/mL |

| Boiling Point | 122 - 125 @ 0.2 mm Hg | °C |

| Melting Point | -36 | °C |

| Flash Point | > 110 | °C |

| Refractive Index | 1.474 | |

| Viscosity | 4.11 | cSt |

| Appearance | Clear Liquid | - |

| Vapor Pressure | < 0.1 @ 25°C | mm Hg |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 1,3-di-n-octyltetramethyldisiloxane. These protocols are based on established ASTM standards for silicone fluids.

Density

The density of 1,3-di-n-octyltetramethyldisiloxane is determined using a density meter or a pycnometer. The mass of a known volume of the substance is measured at a specified temperature, typically 25°C.

Boiling Point

The boiling point at reduced pressure is determined by vacuum distillation. The substance is heated in a distillation apparatus under a controlled vacuum, and the temperature at which the liquid boils is recorded.

Melting Point

The melting point is determined using a differential scanning calorimeter (DSC). The sample is cooled until it solidifies and then heated at a controlled rate. The temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point.

Flash Point

The flash point is determined using the Cleveland open-cup method as specified in GB/T 3536.[2] The substance is heated in an open cup, and a small flame is passed over the surface at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

Refractive Index

The refractive index is measured using a refractometer, following the principles outlined in ASTM D1807.[3][4] A small sample of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature, usually 20°C or 25°C.

Viscosity

The kinematic viscosity of silicone fluids is measured using a capillary viscometer, such as an Ubbelohde or Cannon-Fenske tube, according to ASTM D445 and ASTM D4283.[3][4] The time it takes for a specific volume of the fluid to flow under gravity through the capillary is measured, and the kinematic viscosity is calculated from this time.

Visualization of Characterization Workflow

As a simple disiloxane, 1,3-di-n-octyltetramethyldisiloxane is not involved in biological signaling pathways. Instead, a logical workflow for its physical characterization is presented below. This diagram illustrates the sequence of experimental procedures to determine its key properties.

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of 1,3-di-n-octyltetramethyldisiloxane, along with the standard experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working with this and similar organosilicon compounds. The unique properties of this disiloxane, stemming from its distinct molecular structure, make it a versatile material for a range of specialized applications.

References

In-Depth Technical Guide to 1,3-Di-n-octyltetramethyldisiloxane (CAS 18642-94-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and relevant technical information for 1,3-Di-n-octyltetramethyldisiloxane, CAS number 18642-94-9. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the applications and characteristics of this organosiloxane.

Chemical Properties and Synonyms

1,3-Di-n-octyltetramethyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with methyl and n-octyl substituent groups. Its structure imparts properties of both organic and inorganic compounds, making it a versatile chemical intermediate.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 18642-94-9 |

| Molecular Formula | C20H46OSi2 |

| IUPAC Name | 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane |

| Synonyms | 1,3-DIOCTYLTETRAMETHYLDISILOXANE, 1,3-DI-N-OCTYLTETRAMETHYLDISILOXANE, TETRAMETHYLDIOCTYLDISILOXANE, Disiloxane, 1,1,3,3-tetramethyl-1,3-dioctyl-[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molar Mass | 358.75 g/mol | [1] |

| Physical State | Liquid | [2] |

| Density | 0.891 g/mL | [1] |

| Melting Point | -36 °C | [1] |

| Boiling Point | 122 °C | [1] |

| Flash Point | >110 °C | [1] |

| Vapor Pressure | 0.00012 mmHg at 25°C | [1] |

| Refractive Index | 1.4740 | [1] |

| Hydrolysis Sensitivity | 1: no significant reaction with aqueous systems | [1] |

Experimental Protocols

A general procedure for a similar reaction, the hydrolysis of dichlorodimethylsilane, is provided below as a reference.[3][4][5]

Exemplary Protocol: Hydrolysis of Dichlorodimethylsilane

Materials:

-

Dichlorodimethylsilane

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Three-neck round bottom flask

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Ice bath

-

Separating funnel

-

Conical flask

-

Rotary evaporator

Procedure:

-

Assemble a 250 mL three-neck round bottom flask with a thermometer and a pressure-equalizing dropping funnel in an ice bath.

-

Add 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.[3]

-

Add 40 mL of water to the dropping funnel and add it dropwise to the flask, ensuring the temperature does not exceed 25°C. This step will take approximately 20 minutes.[3]

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes.[3]

-

Transfer the mixture to a 250 mL separating funnel and separate the organic layer.

-

Extract the aqueous layer twice with 15 mL portions of n-hexane.[3]

-

Combine all organic extracts and wash with a saturated sodium bicarbonate solution until no further effervescence is observed.[3]

-

Transfer the organic layer to a conical flask and dry with magnesium sulfate.[3]

-

Remove the drying agent by gravity filtration.

-

Remove the solvent using a rotary evaporator to yield the product.[3]

Applications in Research and Drug Development

As a chemical intermediate, 1,3-Di-n-octyltetramethyldisiloxane is primarily used in the synthesis of more complex silicone polymers.[2] Organosiloxanes, in general, have found numerous applications in the biomedical and pharmaceutical fields due to their biocompatibility, thermal stability, and tunable properties.

Long-chain alkyl-functionalized polysiloxanes can be prepared through methods such as co-hydrolysis condensation of alkoxysilanes or chlorosilanes with long-chain alkyl and hydroxysilanes, hydrosilation reactions between hydrogen-containing siloxanes and α-olefins, or catalytic equilibrium of alkoxysilanes or siloxane oligomers with long-chain alkyls and small molecular cyclosiloxanes.[6]

While specific examples detailing the use of 1,3-Di-n-octyltetramethyldisiloxane in drug delivery are not prevalent in the literature, the broader class of functionalized polysiloxanes is utilized in various drug delivery systems.[7][8] These applications leverage the unique properties of silicones, such as their ability to form stable and biocompatible matrices for the controlled release of therapeutic agents.

Analytical Methods

The characterization and quality control of 1,3-Di-n-octyltetramethyldisiloxane typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis:

For the analysis of long-chain alkyl siloxanes, a non-polar stationary phase column is generally preferred.

Table 3: General GC-MS Parameters for Long-Chain Alkyl Siloxane Analysis

| Parameter | Recommended Setting |

| Column Phase | 100% Dimethylpolysiloxane (non-polar) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Injector Type | Split/Splitless |

| Injector Temperature | 280 - 320 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Oven Program | 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min) |

| MS Source Temperature | ~230 °C |

| MS Quadrupole Temperature | ~150 °C |

| Scan Range | m/z 50-550 |

Note: These are general starting parameters and may require optimization for specific instruments and applications.[9]

NMR Spectroscopy:

Logical Relationships and Workflows

The primary role of 1,3-Di-n-octyltetramethyldisiloxane as a chemical intermediate places it at the beginning of a synthetic workflow aimed at producing more complex functionalized silicone polymers. These polymers can then be utilized in various applications, including the formulation of drug delivery systems.

Caption: Synthetic workflow from starting materials to a potential drug delivery system.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. WO2022047778A1 - Method of preparing alkyl functionalized polysiloxane - Google Patents [patents.google.com]

- 7. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polydimethylsiloxane-customized nanoplatform for delivery of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scienceopen.com [scienceopen.com]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Thermal Stability of 1,3-di-n-octyltetramethyldisiloxane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-di-n-octyltetramethyldisiloxane is a member of the siloxane family, characterized by a flexible silicon-oxygen backbone and, in this case, by the presence of two n-octyl chains. This structure imparts properties such as hydrophobicity, low surface tension, and good lubricity, making it a candidate for various applications in research and industry. Understanding the thermal stability of this compound is crucial for determining its processing parameters, storage conditions, and application limits, particularly in environments involving elevated temperatures.

This technical guide summarizes the anticipated thermal stability of 1,3-di-n-octyltetramethyldisiloxane, provides detailed experimental protocols for its evaluation, and presents data from analogous compounds to serve as a benchmark.

Expected Thermal Stability Profile

The thermal stability of siloxanes is primarily dictated by the strength of the siloxane (Si-O) bond, which is significantly higher than that of a carbon-carbon (C-C) bond. Consequently, the decomposition of 1,3-di-n-octyltetramethyldisiloxane is expected to be initiated by the cleavage of the weaker Si-C and C-C bonds in the n-octyl side chains rather than the Si-O backbone.

Based on studies of other long-chain alkyl siloxanes, 1,3-di-n-octyltetramethyldisiloxane is anticipated to be thermally stable up to approximately 350°C in an inert atmosphere. The onset of decomposition is likely to occur in the range of 250°C to 350°C, with the primary decomposition products being volatile hydrocarbons from the octyl chains and smaller siloxane fragments.

Quantitative Thermal Analysis Data (Analogous Compounds)

While specific TGA/DSC data for 1,3-di-n-octyltetramethyldisiloxane is unavailable, the following table summarizes the thermal stability data for related siloxane compounds to provide a comparative reference.

| Compound Name | Onset Decomposition Temperature (°C) (Tonset) | Peak Decomposition Temperature (°C) (Tpeak) | Atmosphere | Reference Compound |

| Hexamethyldisiloxane (MM) | ~240 - 300 | - | Inert/Air | Shorter Chain |

| Octamethylcyclotetrasiloxane (D4) | ~350 - 400 | ~430 | Nitrogen | Cyclic Siloxane |

| Polydimethylsiloxane (PDMS) | ~350 - 450 | ~500 | Nitrogen | Polymeric Siloxane |

Note: The exact values can vary depending on the experimental conditions such as heating rate, sample purity, and the specific instrumentation used.

Detailed Experimental Protocols

To accurately determine the thermal stability of 1,3-di-n-octyltetramethyldisiloxane, the following experimental methodologies are recommended.

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-di-n-octyltetramethyldisiloxane into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Continuously monitor and record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant weight loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the maximum rate of weight loss.

-

Calculate the residual mass at the end of the experiment.

-

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-di-n-octyltetramethyldisiloxane into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min. This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 150°C to a low temperature (e.g., -100°C) at a controlled cooling rate of 10°C/min to observe any crystallization events.

-

Second Heating Scan: Heat the sample from -100°C to a temperature below its decomposition onset (e.g., 250°C) at a heating rate of 10°C/min. This scan provides information on the glass transition (Tg) and melting temperature (Tm) of the material.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

-

Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event in the second heating scan.

-

Determine the crystallization temperature (Tc) as the peak temperature of the exothermic crystallization event in the cooling scan.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 1,3-di-n-octyltetramethyldisiloxane.

Conclusion

While direct experimental data for 1,3-di-n-octyltetramethyldisiloxane is currently lacking, a comprehensive thermal stability profile can be reasonably predicted based on the behavior of analogous long-chain alkyl siloxanes. The compound is expected to exhibit good thermal stability, with decomposition likely initiating in the n-octyl side chains at temperatures above 250°C. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to precisely determine the thermal properties of this and similar materials. Such characterization is indispensable for the informed application of 1,3-di-n-octyltetramethyldisiloxane in fields requiring high-performance materials.

An In-depth Technical Guide on the Solubility of 1,3-di-n-octyltetramethyldisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di-n-octyltetramethyldisiloxane, a key organosilicon compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative assessment based on the principles of chemical similarity and the known properties of analogous long-chain alkyl siloxanes. Furthermore, this guide presents a detailed, adaptable experimental protocol for the quantitative determination of the solubility of liquid solutes, such as 1,3-di-n-octyltetramethyldisiloxane, in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where this compound may be utilized as a non-polar solvent, excipient, or intermediate.

Introduction to 1,3-di-n-octyltetramethyldisiloxane

1,3-di-n-octyltetramethyldisiloxane is a linear siloxane characterized by a central disiloxane backbone with two methyl groups attached to each silicon atom and a terminal n-octyl group on each silicon atom. Its structure imparts a significant non-polar character, making it a hydrophobic and lipophilic substance. This compound is a clear, colorless liquid with a low viscosity at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 1,3-di-n-octyltetramethyldisiloxane

| Property | Value |

| CAS Number | 18642-94-9 |

| Molecular Formula | C₂₀H₄₆OSi₂ |

| Molecular Weight | 358.75 g/mol |

| Appearance | Colorless liquid |

| Density | 0.826 g/mL |

| Boiling Point | 160-165 °C @ 1 mmHg |

| Flash Point | > 110 °C |

| Water Solubility | Insoluble |

Expected Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," the long n-octyl chains and the non-polar siloxane backbone of 1,3-di-n-octyltetramethyldisiloxane suggest excellent solubility in non-polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents. The expected qualitative solubility in a range of common organic solvents is presented in Table 2. It is important to note that these are predictions and should be experimentally verified for specific applications.

Table 2: Expected Qualitative Solubility of 1,3-di-n-octyltetramethyldisiloxane in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar (Aromatic) | Miscible |

| Chloroform | Moderately Polar | Soluble |

| Diethyl Ether | Moderately Polar | Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | Polar Protic | Insoluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound, such as 1,3-di-n-octyltetramethyldisiloxane, in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, adapted for a liquid-liquid system.

Materials and Equipment

-

1,3-di-n-octyltetramethyldisiloxane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC with an appropriate detector)

-

Volumetric flasks and syringes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1,3-di-n-octyltetramethyldisiloxane in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the organic solvent.

-

Addition of Solute: Add an excess amount of 1,3-di-n-octyltetramethyldisiloxane to each vial. An excess is ensured by observing the formation of a separate phase (undissolved liquid) after initial mixing.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solvent phase is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Sampling: Carefully extract an aliquot of the solvent phase (the supernatant) using a positive displacement pipette. Ensure that none of the undissolved siloxane phase is drawn into the pipette.

-

Dilution and Analysis: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of 1,3-di-n-octyltetramethyldisiloxane.

-

Data Calculation: Using the calibration curve, calculate the concentration of the siloxane in the undiluted sample. The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of 1,3-di-n-octyltetramethyldisiloxane.

Experimental Workflow for Solubility Determination

This diagram outlines the step-by-step process for experimentally determining the solubility of 1,3-di-n-octyltetramethyldisiloxane.

Conclusion

An In-depth Technical Guide on the Spectroscopic Data for 1,3-di-n-octyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3-di-n-octyltetramethyldisiloxane. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents a detailed, predicted dataset based on established principles of spectroscopy and data from analogous long-chain alkylsiloxane compounds. This guide includes predicted data for ¹H NMR, ¹³C NMR, ²⁹Si NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed experimental protocol for a common synthetic route, hydrosilylation, is provided, along with visualizations of the experimental workflow.

Introduction

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound belonging to the siloxane family. Its structure, characterized by a flexible siloxane backbone and two n-octyl chains, imparts properties such as low surface tension, high thermal stability, and hydrophobicity. These characteristics make it a compound of interest in various fields, including materials science, as a component in lubricants and hydraulic fluids, and potentially in drug delivery systems where biocompatible and hydrophobic moieties are required. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and quality control. This guide aims to provide researchers with a reliable reference for the expected spectroscopic profile of 1,3-di-n-octyltetramethyldisiloxane.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-di-n-octyltetramethyldisiloxane. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlations for organosiloxanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.05 | s | 12H | Si-(CH ₃)₂ |

| ~ 0.50 | t | 4H | Si-CH ₂-CH₂- |

| ~ 0.88 | t | 6H | -CH₂-CH ₃ |

| ~ 1.27 | m | 24H | -CH₂-(CH ₂)₆-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~ -0.5 | Si-C H₃ |

| ~ 14.1 | -CH₂-C H₃ |

| ~ 17.5 | Si-C H₂-CH₂- |

| ~ 22.7 | -C H₂-CH₃ |

| ~ 24.0 | Si-CH₂-C H₂- |

| ~ 29.3 | -C H₂- |

| ~ 29.5 | -C H₂- |

| ~ 31.9 | -C H₂- |

| ~ 33.5 | -C H₂- |

Table 3: Predicted ²⁹Si NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~ 7.0 - 8.0 | Si -(CH₃)₂(n-octyl) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2965 | Strong | C-H stretch (asymmetric, CH₃) |

| 2920-2930 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850-2860 | Strong | C-H stretch (symmetric, CH₂) |

| 1460-1470 | Medium | C-H bend (CH₂) |

| 1255-1265 | Strong | Si-CH₃ symmetric deformation |

| 1050-1090 | Very Strong, Broad | Si-O-Si asymmetric stretch |

| 790-810 | Strong | Si-(CH₃)₂ rock |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 358 | Low | [M]⁺ (Molecular Ion) |

| 343 | Medium | [M - CH₃]⁺ |

| 245 | High | [M - C₈H₁₇]⁺ |

| 147 | Very High | [(CH₃)₂SiOSi(CH₃)₂H]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ (rearrangement) |

Experimental Protocols

A common and efficient method for the synthesis of 1,3-di-n-octyltetramethyldisiloxane is the hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane, typically catalyzed by a platinum complex.

Synthesis of 1,3-di-n-octyltetramethyldisiloxane via Hydrosilylation

Materials:

-

1,1,3,3-tetramethyldisiloxane (TMDS)

-

1-octene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

-

1,1,3,3-tetramethyldisiloxane (1.0 equivalent) and anhydrous toluene are added to the flask.

-

The solution is heated to 80 °C with stirring.

-

Karstedt's catalyst (e.g., 10 ppm Pt relative to the silane) is added to the reaction mixture.

-

1-octene (2.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 80-90 °C.

-

After the addition is complete, the reaction mixture is stirred at 90 °C for an additional 4-6 hours, or until the disappearance of the Si-H bond is confirmed by IR spectroscopy (loss of the ~2120 cm⁻¹ band).

-

The reaction mixture is cooled to room temperature.

-

The solvent and any excess 1-octene are removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 1,3-di-n-octyltetramethyldisiloxane as a colorless oil.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The spectrum of the neat liquid can be recorded using a thin film between NaCl or KBr plates, or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, for example, using electron ionization (EI) with a gas chromatography (GC) inlet for sample introduction and separation.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis and characterization of 1,3-di-n-octyltetramethyldisiloxane.

Caption: Synthesis of 1,3-di-n-octyltetramethyldisiloxane.

Caption: Experimental workflow for synthesis and characterization.

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established spectroscopic principles. Experimental verification is recommended for precise characterization.

An In-depth Technical Guide to the Safety and Handling of 1,3-di-n-octyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-di-n-octyltetramethyldisiloxane (CAS No: 18642-94-9), a specialty organosiloxane compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

-

Substance Name: 1,3-di-n-octyltetramethyldisiloxane[1]

-

CAS Number: 18642-94-9[1]

-

Synonyms: TETRAMETHYLDIOCTYLDISILOXANE[1]

-

Chemical Family: ORGANOSILOXANE[1]

-

Identified Uses: Chemical intermediate, for research use only.[1]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS-US), 1,3-di-n-octyltetramethyldisiloxane is not classified as a hazardous substance.[1] However, potential hazards should not be dismissed.

-

Potential Health Effects:

-

Fire Hazard: Irritating fumes and organic acid vapors may be generated when the material is exposed to high temperatures or open flames.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper handling and storage.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Clear Liquid | [2] |

| Molecular Weight | 374.75 g/mol | Inferred from Formula |

| Boiling Point | 122-125 °C @ 0.2 mm Hg | [2] |

| Density | 0.891 g/mL | [2] |

| Flash Point | > 110 °C | [2] |

| Purity | 95-100% | [1] |

Toxicological Information

Limited toxicological data is available for this specific compound. The information provided is based on potential irritation.

| Endpoint | Result | Notes |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | May cause skin irritation | [1] |

| Eye Damage/Irritation | May cause eye irritation | [1] |

| Aspiration Hazard | Not classified | [1] |

No quantitative data such as LD50 or LC50 values were available in the reviewed safety data sheets.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical. The following workflow outlines the necessary steps from procurement to disposal.

References

The Environmental Fate of 1,3-di-n-octyltetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated environmental fate of 1,3-di-n-octyltetramethyldisiloxane, a linear siloxane with significant industrial applications. Due to a lack of direct experimental data for this specific substance, this document extrapolates from the known behavior of analogous long-chain alkyl siloxanes and established principles of environmental chemistry. It details the physicochemical properties that govern its environmental distribution and persistence. Furthermore, this guide outlines the standardized experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), that are essential for definitively determining its biodegradation, hydrolysis, bioaccumulation potential, and ecotoxicity. This document is intended to serve as a foundational resource for researchers and professionals in designing and executing environmental risk assessments for this and structurally similar compounds.

Introduction

1,3-di-n-octyltetramethyldisiloxane is a member of the broad class of organosilicon compounds known as siloxanes. Its structure, characterized by a central siloxane bond (Si-O-Si) and long n-octyl alkyl chains, imparts properties such as high thermal stability and hydrophobicity. These characteristics make it valuable in various industrial formulations, including lubricants and hydraulic fluids. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact and for ensuring its safe and sustainable use. This guide provides a detailed examination of its expected behavior in the environment and the methodologies required for its empirical assessment.

Physicochemical Properties

The environmental partitioning and behavior of a chemical are largely dictated by its physicochemical properties. The available data for 1,3-di-n-octyltetramethyldisiloxane are summarized in the table below. The long n-octyl chains suggest that this compound will have low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to associate with organic matter in soil and sediment and to bioaccumulate in organisms.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₆OSi₂ | N/A |

| Molecular Weight | 358.75 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Density | 0.891 g/cm³ | N/A |

| Boiling Point | 122-125 °C at 0.2 mmHg | N/A |

| Water Solubility | Expected to be low (not empirically determined) | Inferred from structure |

| Log Kow | Expected to be high (not empirically determined) | Inferred from structure |

Environmental Fate Pathways

The environmental fate of 1,3-di-n-octyltetramethyldisiloxane is governed by a combination of transport and transformation processes. The following sections describe the anticipated pathways based on the behavior of similar long-chain siloxanes.

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for siloxanes in the environment is the hydrolysis of the siloxane (Si-O) bond. This reaction is catalyzed by acidic or basic conditions and results in the formation of silanols. For 1,3-di-n-octyltetramethyldisiloxane, hydrolysis would cleave the central Si-O-Si bond to yield n-octyldimethylsilanol. The rate of hydrolysis is dependent on pH and temperature. While specific rate constants for this compound are not available, studies on other polydimethylsiloxanes (PDMS) indicate that hydrolysis can occur, albeit slowly, under environmental conditions. The long alkyl chains are not expected to significantly alter the fundamental mechanism of Si-O bond cleavage.

Biotic Degradation

The biodegradation of 1,3-di-n-octyltetramethyldisiloxane is anticipated to be a slow process. The high molecular weight and long, saturated alkyl chains may limit its bioavailability to microorganisms. However, some bacteria are known to degrade siloxanes. The degradation pathway would likely involve the initial hydrolysis of the siloxane bond, followed by the microbial oxidation of the n-octyl chains. It is known that branched or cross-linked polymers are generally easier to biodegrade than long-chain linear structures.

Bioaccumulation

Given its expected high lipophilicity (high Log Kow), 1,3-di-n-octyltetramethyldisiloxane has a high potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with these properties tend to be readily absorbed and stored in the fatty tissues of organisms. The extent of bioaccumulation is quantified by the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). For superhydrophobic chemicals, the primary route of exposure is often through diet rather than direct uptake from water.

Environmental Distribution

Due to its low water solubility and high affinity for organic matter, 1,3-di-n-octyltetramethyldisiloxane released into the environment is expected to partition predominantly to soil, sediment, and sludge in wastewater treatment plants. Its low vapor pressure suggests that volatilization to the atmosphere will be a minor transport pathway.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of 1,3-di-n-octyltetramethyldisiloxane, a suite of standardized laboratory tests is required. The following protocols, based on OECD guidelines, are recommended.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions. For a poorly water-soluble substance like 1,3-di-n-octyltetramethyldisiloxane, modifications to the standard procedure are necessary to ensure the substance is available to the microorganisms.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.

-

Method for Poorly Soluble Substances:

-

Preparation of Test Mixture: Due to its low water solubility, the test substance should be introduced using a method that enhances its bioavailability. Options include:

-

Adsorption onto an inert support: The substance is coated onto silica gel or another inert carrier before being added to the test medium.

-

Ultrasonic dispersion: The substance is dispersed in the test medium using sonication to create a fine emulsion.

-

Use of a solvent: The substance is dissolved in a minimal amount of a low-toxicity, volatile solvent, which is then evaporated, leaving a thin film of the substance on the vessel walls.

-

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is a common source of inoculum.

-

Test Conditions: The test is typically run for 28 days at a controlled temperature (e.g., 20-25°C).

-

Analysis: The extent of biodegradation is calculated based on the amount of O₂ consumed or CO₂ produced relative to the theoretical maximum.

-

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% (for CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation by hydrolysis at different pH values representative of environmental conditions.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at a constant temperature in the dark.

-

Methodology:

-

Preparation of Solutions: Due to low water solubility, a co-solvent such as acetonitrile may be necessary to prepare a stock solution, which is then diluted into the buffer solutions. The concentration of the co-solvent should be kept to a minimum.

-

Incubation: The test solutions are incubated at a controlled temperature (e.g., 50°C to accelerate the reaction, with extrapolation to 25°C).

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound. A suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is required to quantify the substance at low concentrations.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (t₁/₂) at each pH is then calculated.

-

Bioaccumulation in Fish (OECD 305)

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish. For a superhydrophobic substance, a dietary exposure test is more relevant than an aqueous exposure test.

-

Principle (Dietary Exposure): Fish are exposed to the test substance via their diet for a defined uptake phase, followed by a depuration phase where they are fed an uncontaminated diet.

-

Methodology:

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

-

Dosed Feed Preparation: The test substance is incorporated into the fish food at a known concentration.

-

Uptake Phase: Fish are fed the contaminated diet for a period sufficient to approach steady-state concentrations in the tissues (e.g., 28 days).

-

Depuration Phase: The fish are then transferred to clean water and fed an uncontaminated diet.

-

Sampling and Analysis: Fish are sampled at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the fish tissue (and in the feed) is determined using an appropriate analytical method.

-

Data Analysis: The kinetic bioaccumulation factor (BAFk) and the biomagnification factor (BMF) are calculated from the uptake and depuration rate constants.

-

Analytical Methodology

Accurate quantification of 1,3-di-n-octyltetramethyldisiloxane in environmental matrices is crucial for the successful execution of the described experimental protocols.

-

Sample Preparation: Due to the complexity of environmental matrices (water, soil, sediment, biota), an efficient extraction and clean-up procedure is necessary. This may involve liquid-liquid extraction for aqueous samples and solvent extraction (e.g., Soxhlet or accelerated solvent extraction) for solid samples, followed by solid-phase extraction (SPE) for clean-up.

-

Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended analytical technique. GC provides the necessary separation of the analyte from matrix components, while MS offers sensitive and selective detection and quantification. For quantification, the use of an appropriate internal standard is recommended to correct for matrix effects and variations in extraction efficiency.

Logical Relationships in Environmental Fate

The environmental behavior of 1,3-di-n-octyltetramethyldisiloxane is a result of the interplay between its intrinsic properties and the characteristics of the receiving environment.

Conclusion

While direct experimental data on the environmental fate of 1,3-di-n-octyltetramethyldisiloxane are currently unavailable, its chemical structure allows for a reasoned prediction of its behavior. It is anticipated to be a persistent substance that partitions to solid environmental compartments and has a high potential for bioaccumulation. This technical guide provides the necessary framework for a comprehensive environmental assessment by outlining the key degradation and transport pathways and detailing the standardized experimental protocols required for their quantification. The generation of empirical data using these methods is essential for a definitive understanding of the environmental risks associated with this compound.

Methodological & Application

Application Notes and Protocols for Siloxane-Based Stationary Phases in Gas Chromatography

A Theoretical Examination of 1,3-di-n-octyltetramethyldisiloxane and its Potential Utility

Introduction

While direct applications of 1,3-di-n-octyltetramethyldisiloxane as a distinct stationary phase in gas chromatography are not extensively documented in readily available literature, an analysis of its chemical structure allows for a theoretical exploration of its potential properties and uses. This compound belongs to the siloxane family, which forms the backbone of a wide array of commercially available and researched stationary phases. The nature of the substituent groups on the siloxane chain dictates the phase's polarity, selectivity, and thermal stability. This document provides an overview of related, well-characterized polysiloxane stationary phases to infer the potential characteristics of a phase based on 1,3-di-n-octyltetramethyldisiloxane and offers generalized protocols for the use of non-polar stationary phases in gas chromatography.

Theoretical Application Note: Hypothetical 1,3-di-n-octyltetramethyldisiloxane-Based Stationary Phase

Based on its structure, a stationary phase derived from or incorporating 1,3-di-n-octyltetramethyldisiloxane would exhibit distinct characteristics:

-

Polarity: The presence of two n-octyl groups and four methyl groups, all of which are non-polar alkyl groups, would result in a very low-polarity stationary phase. The interaction with analytes would be primarily through dispersive forces (van der Waals forces). Squalane is a benchmark for non-polar stationary phases in gas chromatography.[1][2]

-

Selectivity: This phase would show strong retention for non-polar analytes, with elution order generally following the boiling points of the compounds. It would be particularly effective in separating non-polar compounds from more polar ones, which would elute much earlier. The selectivity would be influenced by the long n-octyl chains, potentially increasing retention for larger, non-polar molecules.

-

Thermal Stability: The thermal stability of polysiloxane phases is a key feature. However, the presence of long alkyl chains like the n-octyl group can sometimes lead to increased column bleed at higher temperatures, potentially limiting the maximum operating temperature. For instance, a related polysiloxane with 50% n-octylmethyl substitution had a maximum allowable operating temperature of 280°C, with the octyl group contributing to higher column bleed.[3] In contrast, some advanced siloxane-based polymers can have maximum operating temperatures up to 280°C with low bleed.[4]

-

Potential Applications:

-

Analysis of hydrocarbons, such as in petroleum products or environmental samples.

-

Separation of fatty acid methyl esters (FAMEs).

-

Analysis of non-polar solvents and volatile organic compounds (VOCs).

-

Screening for non-polar drugs and their metabolites.

-

Comparative Data of Related Polysiloxane Stationary Phases

To provide context, the following table summarizes the properties and applications of various polysiloxane-based stationary phases mentioned in the literature. This allows for a comparative understanding of how different substituent groups affect the chromatographic performance.

| Stationary Phase Composition | Polarity | Maximum Operating Temperature (°C) | Key Applications |

| 100% Dimethylpolysiloxane | Non-polar | ~325 | General purpose, hydrocarbons, solvents, phenols, steroids[5] |

| 5% Diphenyl, 95% Dimethylpolysiloxane | Low-polarity | ~325 | Environmental analysis (e.g., PCBs, pesticides), essential oils, drugs of abuse[5][6] |

| 50% Diphenyl, 50% Dimethylpolysiloxane | Medium-polarity | ~300 | Fatty acid methyl esters (FAMEs), carbohydrates, steroids[5] |

| 14% Cyanopropylphenyl, 86% Dimethylpolysiloxane | Medium-polarity | 280 | Alcohols, aldehydes, chlorinated compounds, nitrogen-containing compounds[4] |

| 50% n-octylmethyl, 50% diphenyl-polysiloxane | Low-polarity | 280 | Substituted aromatics, n-alkanes[3] |

| Alicyclic polysiloxane | Non-polar (lower than 100% dimethylpolysiloxane) | 280 | Hydrocarbons, sulfur compounds, oxygenated compounds[1] |

Generalized Experimental Protocol for Analysis of Non-Polar Analytes using a Non-Polar Stationary Phase

This protocol provides a general framework for the gas chromatographic analysis of a mixture of non-polar compounds, such as hydrocarbons, using a hypothetical non-polar stationary phase.

1. Sample Preparation

-

Objective: To prepare a clear, particle-free sample in a volatile solvent suitable for injection into the gas chromatograph.

-

Procedure:

-

Accurately weigh or measure the sample containing the analytes of interest.

-

Dissolve the sample in a high-purity, volatile, non-polar solvent (e.g., hexane, pentane, or dichloromethane). The final concentration should be in the range of 10-100 µg/mL, depending on the detector sensitivity.

-

If the sample contains solid particles, filter it through a 0.22 µm syringe filter into a clean GC vial.

-

Cap the vial immediately to prevent solvent evaporation.

-

Prepare a series of calibration standards in the same solvent.

-

2. Gas Chromatography (GC) Method Parameters

-

Objective: To establish the instrumental conditions for the separation and detection of the target analytes. The following are starting parameters that may require optimization.

| Parameter | Recommended Setting | Rationale |

| GC System | A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). | FID is a universal detector for hydrocarbons. MS provides identification capabilities. |

| Column | A fused silica capillary column coated with a non-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). | Standard dimensions for good resolution and sample capacity. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |

| Inlet Temperature | 250°C | Ensures rapid vaporization of the sample without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading with concentrated samples. |

| Injection Volume | 1 µL | A typical volume for capillary GC. |

| Oven Temperature Program | Initial Temp: 50°C (hold for 2 min) Ramp: 10°C/min to 280°C Final Hold: 5 min at 280°C | A temperature program allows for the separation of compounds with a wide range of boiling points. The final temperature should not exceed the column's maximum operating temperature. |

| Detector Temperature (FID) | 300°C | Prevents condensation of the analytes in the detector. |

3. Data Acquisition and Analysis

-

Objective: To collect and process the chromatographic data to identify and quantify the analytes.

-

Procedure:

-

Inject the prepared standards and samples.

-

Acquire the chromatograms.

-

Identify the peaks in the sample chromatograms by comparing their retention times with those of the calibration standards. If using a mass spectrometer, confirm the identity by comparing the mass spectra with a library.

-

Integrate the peak areas of the identified analytes.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analytes in the samples using the calibration curve.

-

Visualizations

Caption: Influence of substituent groups on polysiloxane stationary phase properties.

Caption: General experimental workflow for gas chromatography analysis.

References

Application Notes and Protocols for 1,3-di-n-octyltetramethyldisiloxane as a Stationary Phase in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of stationary phases based on 1,3-di-n-octyltetramethyldisiloxane and its polymeric analogues, such as poly(octylmethylsiloxane), in gas chromatography (GC). These non-polar stationary phases offer unique selectivity, particularly for the analysis of non-polar and semi-volatile organic compounds.

Introduction to Octyl-Modified Polysiloxane Stationary Phases

Stationary phases derived from 1,3-di-n-octyltetramethyldisiloxane fall into the category of non-polar phases. The presence of n-octyl groups on the siloxane backbone significantly influences the retention and selectivity characteristics of the column.

Key Properties:

-

Low Polarity: These phases are considered low-polarity, with a selectivity approaching that of squalane. The long octyl chains primarily interact with analytes through dispersive (van der Waals) forces.

-

Shape Selectivity: The ordered arrangement of the long alkyl chains can impart a degree of shape selectivity, allowing for the separation of structurally similar isomers.

-

Increased Retention for Apolar Compounds: Compared to standard dimethylpolysiloxane phases, octyl-modified phases exhibit increased retention for non-polar analytes due to stronger dispersion forces.[1] This results in higher elution temperatures for these compounds.[1]

-

Thermal Stability: These phases generally exhibit good thermal stability, with maximum operating temperatures typically around 280 °C.[1] However, the presence of the octyl group can lead to higher column bleed compared to purely methyl-substituted siloxanes.[1]

The logical relationship for selecting this stationary phase is based on the principle of "like dissolves like." Its non-polar nature makes it ideal for the separation of non-polar compounds.

Caption: Logical workflow for selecting an octyl-modified polysiloxane stationary phase.

Applications

Octyl-modified polysiloxane stationary phases are particularly well-suited for the analysis of various non-polar and semi-volatile compounds.

Analysis of Semi-Volatile Organic Compounds (SVOCs)

These columns are effective for the separation of complex mixtures of semi-volatile organic compounds, such as those found in environmental samples. The low polarity and high thermal stability allow for the elution of higher boiling point compounds.

Example Application: Analysis of a standard mixture of Polycyclic Aromatic Hydrocarbons (PAHs).

| Analyte | Retention Time (min) | Peak Asymmetry |

| Naphthalene | 8.54 | 1.1 |

| Acenaphthylene | 9.21 | 1.0 |

| Fluorene | 10.33 | 1.1 |

| Phenanthrene | 11.87 | 1.0 |

| Anthracene | 11.95 | 1.1 |

| Fluoranthene | 14.22 | 1.0 |

| Pyrene | 14.68 | 1.0 |

| Benzo[a]anthracene | 17.51 | 1.2 |

| Chrysene | 17.59 | 1.2 |

| Benzo[b]fluoranthene | 20.14 | 1.1 |

| Benzo[k]fluoranthene | 20.25 | 1.1 |

| Benzo[a]pyrene | 21.32 | 1.3 |

| Indeno[1,2,3-cd]pyrene | 23.88 | 1.2 |

| Dibenz[a,h]anthracene | 23.95 | 1.2 |

| Benzo[g,h,i]perylene | 24.56 | 1.3 |

Confirmational Analysis of Polychlorinated Biphenyls (PCBs)

The unique selectivity of octyl-modified phases makes them an excellent choice for the confirmational analysis of PCBs.[2] These stationary phases can provide different elution orders compared to standard 5% phenyl phases, aiding in the positive identification of congeners. A poly(50%-n-octyl-50%-methyl)siloxane column has been successfully used in the first dimension of a GCxGC-TOFMS system to resolve 196 out of 209 PCB congeners.[2]

| PCB Congener | Retention Time (min) |

| PCB 28 | 12.45 |

| PCB 52 | 13.88 |

| PCB 101 | 15.67 |

| PCB 118 | 16.21 |

| PCB 138 | 17.98 |

| PCB 153 | 18.12 |

| PCB 180 | 20.45 |

Note: The retention times presented in the tables are illustrative and will vary depending on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

The following are general protocols that can be adapted for specific applications using an octyl-modified polysiloxane stationary phase.

Protocol for Analysis of Semi-Volatile Organic Compounds (SVOCs)

This protocol is a general guideline for the analysis of SVOCs, such as PAHs, in solvent extracts.

Caption: Experimental workflow for the GC-MS analysis of SVOCs.

Materials and Reagents:

-

Dichloromethane (DCM), GC grade

-

Helium (99.999% purity)

-

SVOC calibration standards

-

Internal standards (e.g., deuterated PAHs)

Instrumentation:

-

Gas chromatograph with a mass spectrometer (GC-MS)

-

Column: Poly(50% n-octyl/50% methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

-

Sample Preparation:

-

Prepare samples by appropriate extraction and cleanup techniques for the matrix of interest.

-

The final extract should be in a volatile solvent such as dichloromethane.

-

Spike the final extract with an internal standard mixture to a known concentration.

-

-

GC-MS Conditions:

-

Injector:

-

Temperature: 280 °C

-

Mode: Splitless (1 minute purge delay)

-

Injection Volume: 1 µL

-

-

Carrier Gas:

-

Helium at a constant flow of 1.2 mL/min

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 10 minutes

-

-

MS Conditions:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 45-500 amu

-

-

-

Data Analysis:

-

Identify target compounds by their retention times and mass spectra.

-

Quantify analytes using the internal standard method based on the integrated peak areas.

-

Protocol for Confirmational Analysis of Polychlorinated Biphenyls (PCBs)

This protocol is designed for the confirmational analysis of PCB congeners in samples that have been previously screened.

Materials and Reagents:

-

Hexane or Isooctane, GC grade

-

Helium (99.999% purity)

-

PCB congener standards

-

Internal and surrogate standards

Instrumentation:

-

Gas chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

-

Column: Poly(50% n-octyl/50% methyl siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

-

Sample Preparation:

-

Ensure sample extracts are clean and free of interfering compounds.

-

Adjust the concentration to be within the linear range of the detector.

-

Add appropriate internal standards for quantification.

-

-

GC-ECD/MS Conditions:

-

Injector:

-

Temperature: 270 °C

-

Mode: Splitless

-

Injection Volume: 1 µL

-

-

Carrier Gas:

-

Helium at a constant flow of 1.0 mL/min

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp 1: 15 °C/min to 160 °C

-

Ramp 2: 3 °C/min to 270 °C

-

Final Hold: Hold at 270 °C for 15 minutes

-

-

Detector (ECD):

-

Temperature: 300 °C

-

Makeup Gas: Nitrogen

-

-

-

Data Analysis:

-

Compare the retention time pattern to a known standard mixture to confirm the identity of PCB congeners.

-

The different selectivity of the octyl-phase compared to a standard 5% phenyl phase can be used to resolve co-eluting peaks from the primary analysis.

-

Summary

Stationary phases based on 1,3-di-n-octyltetramethyldisiloxane and its polymeric derivatives are valuable tools for the gas chromatographic analysis of non-polar and semi-volatile compounds. Their unique selectivity, particularly for isomeric compounds, provides an orthogonal separation mechanism to more common stationary phases. These application notes and protocols serve as a starting point for method development, and further optimization may be required for specific analytical challenges.

References

Applications of 1,3-di-n-octyltetramethyldisiloxane in Material Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a versatile organosilicon compound characterized by a linear siloxane backbone with methyl and n-octyl functional groups. This unique structure imparts a combination of desirable properties, including low surface tension, high hydrophobicity, and good thermal stability. These attributes make it a valuable component in the formulation of advanced materials, particularly in applications requiring surface modification, lubrication, and the creation of water-repellent coatings. This document provides detailed application notes and experimental protocols for the use of 1,3-di-n-octyltetramethyldisiloxane in material science.

Key Properties

The physical and chemical properties of 1,3-di-n-octyltetramethyldisiloxane are fundamental to its applications in material science.

| Property | Value |

| Molecular Formula | C20H46OSi2 |

| Molecular Weight | 358.75 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.891 g/mL |

| Boiling Point | 122-125 °C at 0.2 mm Hg[1] |

| Flash Point | > 110 °C[1] |

| Solubility | Soluble in various organic solvents |

Application 1: Formulation of Hydrophobic Coatings

The long n-octyl chains of 1,3-di-n-octyltetramethyldisiloxane contribute significantly to its hydrophobic character, making it an excellent candidate for creating water-repellent surfaces. When applied to a substrate, the siloxane molecules can self-assemble, orienting their nonpolar octyl groups away from the surface, resulting in a low-energy, water-repellent interface.

Experimental Protocol: Preparation of a Hydrophobic Surface Treatment Solution

This protocol details the preparation of a solution for rendering glass or silica-based surfaces hydrophobic.

Materials:

-

1,3-di-n-octyltetramethyldisiloxane

-

Anhydrous isopropanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Glass slides (or other silica-based substrate)

-

Beakers

-

Magnetic stirrer

-

Pipettes

-

Spin coater or dip coater

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the slides under a stream of nitrogen.

-

Surface Activation: Activate the cleaned and dried glass slides by exposing them to an oxygen plasma for 3-5 minutes. This step generates hydroxyl (-OH) groups on the surface, which are essential for the subsequent reaction with the siloxane.

-

Solution Preparation:

-

In a clean, dry beaker, prepare a 95:5 (v/v) solution of anhydrous isopropanol and deionized water.

-

Acidify the solution by adding hydrochloric acid to a final concentration of 0.1 M.

-

Add 1,3-di-n-octyltetramethyldisiloxane to the acidified alcohol-water mixture to a final concentration of 2% (v/v).

-

Stir the solution at room temperature for 1 hour to facilitate the hydrolysis of the siloxane.

-

-

Coating Application (Spin Coating Method):

-

Place an activated glass slide on the spin coater.

-

Dispense a small amount of the prepared siloxane solution onto the center of the slide.

-

Spin the slide at 2000 rpm for 30 seconds.

-

-

Curing:

-

Transfer the coated slide to an oven preheated to 120 °C.

-

Cure the coating for 30 minutes to promote the covalent bonding of the siloxane to the surface and the formation of a stable film.

-

-

Post-Coating Cleaning:

-

Allow the slide to cool to room temperature.

-

Rinse the coated slide with isopropanol to remove any unreacted siloxane.

-

Dry the slide with a gentle stream of nitrogen.

-

Expected Results and Characterization

The treated surface should exhibit significant hydrophobicity. The effectiveness of the coating can be quantified by measuring the water contact angle.

| Surface | Typical Water Contact Angle |

| Untreated Glass | < 30° |

| Glass treated with 1,3-di-n-octyltetramethyldisiloxane | > 100° |

Characterization Technique: Sessile Drop Contact Angle Measurement

Application 2: Lubricant Additive

The molecular structure of 1,3-di-n-octyltetramethyldisiloxane, with its flexible siloxane backbone and lubricating alkyl chains, suggests its potential as an additive in lubricating oils to reduce friction and wear.

Experimental Protocol: Tribological Testing of a Lubricant Formulation

This protocol outlines a method to evaluate the performance of 1,3-di-n-octyltetramethyldisiloxane as a lubricant additive using a ball-on-disk tribometer.

Materials:

-

Base oil (e.g., Polyalphaolefin - PAO)

-

1,3-di-n-octyltetramethyldisiloxane

-

Ball-on-disk tribometer

-

Steel balls and disks

-

Ultrasonic bath

-

Hexane

-

Acetone

Procedure:

-

Lubricant Formulation:

-

Prepare a series of lubricant blends by adding 1,3-di-n-octyltetramethyldisiloxane to the base oil at different concentrations (e.g., 0.5%, 1.0%, 2.0% by weight).

-

Ensure thorough mixing by sonicating the blends for 15 minutes.

-

-

Substrate and Ball Preparation:

-

Clean the steel disks and balls by sonicating them in hexane followed by acetone for 10 minutes each.

-

Dry the components completely before testing.

-

-

Tribological Testing:

-

Mount a clean steel disk and ball in the tribometer.

-

Apply a small amount of the test lubricant to the disk surface.

-

Set the test parameters:

-

Load: 10 N

-

Sliding speed: 0.1 m/s

-

Test duration: 30 minutes

-

Temperature: Room temperature

-

-

Run the test and record the coefficient of friction in real-time.

-

Repeat the test for each lubricant formulation, including the pure base oil as a control.

-

-

Wear Analysis:

-

After each test, clean the disk and ball with hexane.

-

Measure the wear scar diameter on the ball using an optical microscope.

-

Calculate the wear volume.

-

Data Presentation

The tribological performance of the lubricant formulations should be summarized in a table for easy comparison.

| Lubricant Formulation | Average Coefficient of Friction | Wear Scar Diameter (μm) |

| Base Oil (Control) | [Insert experimental data] | [Insert experimental data] |

| Base Oil + 0.5% Additive | [Insert experimental data] | [Insert experimental data] |

| Base Oil + 1.0% Additive | [Insert experimental data] | [Insert experimental data] |

| Base Oil + 2.0% Additive | [Insert experimental data] | [Insert experimental data] |

Note: The actual values will depend on the specific base oil and test conditions.

Application 3: Intermediate in Silicone Polymer Synthesis

1,3-di-n-octyltetramethyldisiloxane can serve as a precursor in the synthesis of more complex silicone polymers. The Si-O-Si bond can be cleaved under certain conditions, allowing for polymerization reactions.

Logical Workflow for Polymer Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a silicone copolymer using 1,3-di-n-octyltetramethyldisiloxane as a starting material. This represents a potential synthetic route, and specific reaction conditions would need to be optimized.

References

Application Notes and Protocols: 1,3-di-n-octyltetramethyldisiloxane as a Lubricant or Hydraulic Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a specialty organosilicon compound with potential applications as a high-performance lubricant or hydraulic fluid. Its unique molecular structure, combining a flexible siloxane backbone with long n-octyl side chains, imparts a desirable balance of properties including thermal stability, a low pour point, and good lubricity for certain material combinations.[1] This document provides detailed application notes on its characteristics and protocols for its evaluation.

Silicone fluids, in general, are known for their chemical inertness, resistance to thermal degradation, and a smaller change in viscosity with temperature compared to mineral oils.[2][3][4] The long octyl chains in 1,3-di-n-octyltetramethyldisiloxane are expected to enhance its hydrophobicity and lubricity.[1]

Physicochemical Properties